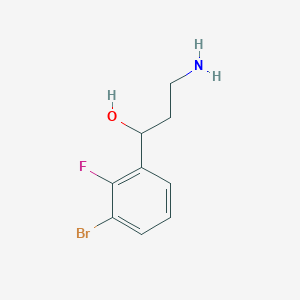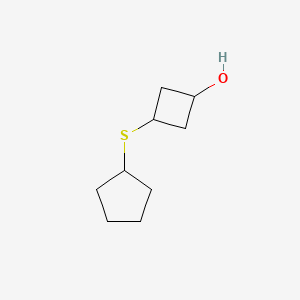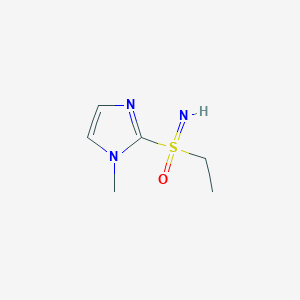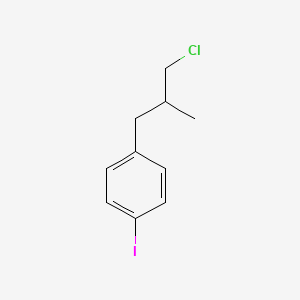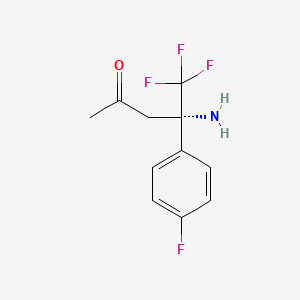![molecular formula C9H17BrS B13182859 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13182859.png)
1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl group and a 2-(methylsulfanyl)ethyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can be synthesized through a multi-step process involving the following key steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Attachment of the 2-(Methylsulfanyl)ethyl Group: The 2-(methylsulfanyl)ethyl group can be attached through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions: 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups or reduce double bonds if present.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed under appropriate conditions.
Major Products Formed:
Substitution Products: New compounds with different functional groups replacing the bromomethyl group.
Oxidation Products: Sulfoxides or sulfones derived from the oxidation of the methylsulfanyl group.
Reduction Products: Compounds with reduced functional groups or double bonds.
科学的研究の応用
1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, materials, and intermediates for various industrial processes.
作用機序
The mechanism of action of 1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane depends on its specific application and the context in which it is used. Generally, the compound can interact with molecular targets through:
Covalent Bond Formation: The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules.
Redox Reactions: The methylsulfanyl group can participate in redox reactions, influencing the redox state of biological systems or chemical environments.
Molecular Interactions: The cyclopentane ring and substituents can engage in non-covalent interactions such as hydrogen bonding, van der Waals forces, and hydrophobic interactions.
類似化合物との比較
1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane can be compared with similar compounds to highlight its uniqueness:
1-(Bromomethyl)cyclopentane: Lacks the 2-(methylsulfanyl)ethyl group, resulting in different reactivity and applications.
1-(Chloromethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane: Substitution of bromine with chlorine alters the compound’s reactivity and chemical properties.
1-(Bromomethyl)-1-[2-(hydroxyl)ethyl]cyclopentane:
The unique combination of the bromomethyl and 2-(methylsulfanyl)ethyl groups in this compound imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
特性
分子式 |
C9H17BrS |
|---|---|
分子量 |
237.20 g/mol |
IUPAC名 |
1-(bromomethyl)-1-(2-methylsulfanylethyl)cyclopentane |
InChI |
InChI=1S/C9H17BrS/c1-11-7-6-9(8-10)4-2-3-5-9/h2-8H2,1H3 |
InChIキー |
WRRMVEZXZJYMPS-UHFFFAOYSA-N |
正規SMILES |
CSCCC1(CCCC1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


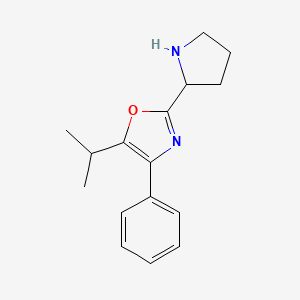
![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzene-1-carbothioamide](/img/structure/B13182783.png)
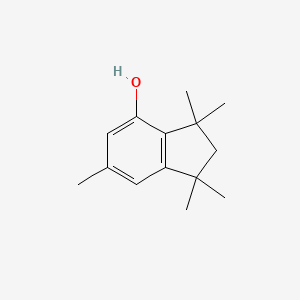
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182802.png)
![N-[(Azepan-2-yl)methyl]methanesulfonamide](/img/structure/B13182807.png)

![tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13182815.png)
![8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13182818.png)
